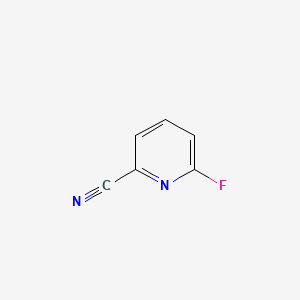

2-Cyano-6-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOLTPVZQXTZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558612 | |

| Record name | 6-Fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-15-9 | |

| Record name | 6-Fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyano-6-fluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Cyano-6-fluoropyridine (IUPAC name: 6-fluoropyridine-2-carbonitrile), a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic pathways, and outline its strategic applications in the development of novel therapeutics. This document synthesizes field-proven insights with established scientific principles, offering detailed protocols for its synthesis and quality control, alongside critical safety and handling information. The strategic incorporation of a fluorine atom and a cyano group onto the pyridine scaffold makes this molecule a valuable intermediate for accessing complex molecular architectures with enhanced pharmacological profiles.

Introduction: The Strategic Value of Fluorinated Pyridines

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyridine ring is a privileged scaffold. Its modification with specific functional groups can dramatically alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The introduction of a fluorine atom is a well-established strategy in drug design to modulate properties such as lipophilicity, metabolic stability (by blocking sites of oxidation), and binding affinity.[1][2]

This compound emerges as a particularly valuable reagent at the intersection of these design principles. The cyano group is a versatile chemical handle, readily converted into other functional groups like amides, tetrazoles, or amines, while the fluorine atom imparts the aforementioned benefits. This unique combination makes this compound a sought-after intermediate for synthesizing complex, high-value molecules in drug discovery programs targeting a range of diseases.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis and research. This compound is a substituted pyridine with the chemical formula C₆H₃FN₂.[5] While its appearance can vary from a colorless/light yellow liquid to a pale cream solid, this is often dependent on purity and storage conditions.[3][5]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoropyridine-2-carbonitrile | [3] |

| CAS Number | 3939-15-9 | [3][5] |

| Molecular Formula | C₆H₃FN₂ | [3][5] |

| Molecular Weight | 122.10 g/mol | [6][7] |

| Appearance | Pale cream to cream crystals/powder or colorless to light yellow liquid | [3][5] |

| Melting Point | 27.0 - 40.0 °C | [3] |

| InChI Key | NVOLTPVZQXTZCW-UHFFFAOYSA-N | [3] |

| SMILES | FC1=CC=CC(=N1)C#N | [3] |

Synthesis and Mechanistic Considerations

The preparation of this compound is typically achieved through a multi-step process that leverages halogen exchange and nucleophilic substitution reactions. A common and industrially relevant pathway begins with a dichlorinated pyridine precursor.

The conversion of 2,6-dichloropyridine to the target molecule involves two key transformations:

-

Selective Fluorination: A selective nucleophilic aromatic substitution (SNAr) where one chlorine atom is replaced by a fluorine atom. This is typically achieved using an alkali metal fluoride.

-

Cyanation: A subsequent SNAr reaction where the remaining chlorine atom is displaced by a cyanide group.

This sequence is strategically important. The direct cyanation of pyridines can be challenging, whereas the displacement of a halide is a more reliable transformation.[8] The use of a phase transfer catalyst in the cyanation step is often critical for achieving high yields, as it facilitates the transport of the cyanide anion from the aqueous phase to the organic phase where the substrate resides.[9]

Caption: Synthetic pathway for this compound.

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.[9][10]

Step 1: Preparation of 2-Chloro-6-fluoropyridine

-

To a suitable solvent (e.g., DMSO or sulfolane), add 2,6-dichloropyridine (1.0 eq).

-

Add a spray-dried alkali metal fluoride, such as potassium fluoride (≥1.5 eq). The use of anhydrous fluoride is critical to prevent side reactions.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to 150-200°C.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Preparation of this compound

-

To a reaction vessel, add 2-chloro-6-fluoropyridine (1.0 eq) and a phase transfer catalyst, such as tricaprylylmethylammonium chloride (Aliquat 336, ~1-5 mol %).[9]

-

Prepare a solution of potassium cyanide (1.1 eq) in water.

-

At a controlled temperature of 30-40°C, slowly add the aqueous potassium cyanide solution to the stirred organic mixture.[9] The exotherm should be carefully managed.

-

Stir vigorously for several hours until the reaction is complete, as monitored by GC or HPLC.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., toluene or dichloromethane) to recover any remaining product.

-

Combine the organic layers, wash with water, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel chromatography to yield this compound.

Analytical and Quality Control (QC) Workflow

Ensuring the identity and purity of this compound is paramount for its use in regulated environments like drug development. A multi-technique approach provides a self-validating system for quality control.

-

Identity Confirmation: Spectroscopic methods provide the structural fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the exact structure, connectivity, and the presence of the fluorine atom.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the sharp, strong absorbance of the nitrile (C≡N) group around 2230 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight (122.10 g/mol ) and provides fragmentation patterns consistent with the structure.[6][7]

-

-

Purity Assessment: Chromatographic techniques are employed to separate and quantify the target compound from any impurities or starting materials.

-

Gas Chromatography (GC): With a Flame Ionization Detector (FID), GC is an excellent method for assessing the purity of volatile and thermally stable compounds like this one. An assay purity of ≥94-95% is a common commercial standard.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection provides an orthogonal method to GC for purity analysis, capable of detecting non-volatile impurities.[11]

-

Caption: Quality control workflow for this compound.

Safety, Handling, and Storage

As with all cyanopyridine derivatives, this compound must be handled with appropriate care. Safety data sheets for structurally similar compounds indicate potential hazards.[12][13]

-

Hazard Classification: Likely to be classified as harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[12][14][15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]

-

Handling Precautions: Avoid inhalation of dust or vapors.[16] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][16] Keep the container tightly sealed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Conclusion

This compound stands as a potent and versatile building block for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it an accessible and reliable intermediate. The strategic placement of the fluorine and cyano groups provides a dual advantage: imparting favorable ADME properties while offering a reactive handle for extensive chemical diversification. As the demand for more sophisticated and effective therapeutics continues to grow, the role of key intermediates like this compound in accelerating drug discovery and development will only become more pronounced.

References

-

Guidechem. 6-Fluoropyridine-2-carbonitrile - Chemical Dictionary.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7060408, 2-Cyano-3-fluoropyridine.

-

J&K Scientific. 2-Cyano-3,5-difluoropyridine, 98%.

-

ChemicalBook. 2-Cyanopyridine.

-

Sigma-Aldrich. 2-Fluoropyridine.

-

Santa Cruz Biotechnology. 5-Cyano-2-fluoropyridine.

-

ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.

-

Jubilant Ingrevia. 2-Cyanopyridine Safety Data Sheet.

-

Thermo Fisher Scientific. This compound, 95%.

-

Hyma Synthesis Pvt. Ltd. Homepage.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Amino-6-fluoropyridine.

-

Google Patents. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.

-

Thieme Chemistry. Preparation of Cyanopyridines by Direct Cyanation.

-

TCI Chemicals. SAFETY DATA SHEET - 2-Cyano-6-methylpyridine.

-

National Library of Medicine. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.

-

Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

-

Fisher Scientific. SAFETY DATA SHEET - 5-Cyano-2-fluoropyridine.

-

ResearchGate. Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines.

-

ChemicalBook. 2-Fluoro-6-methylpyridine - Safety Data Sheet.

-

International Journal of Pharmaceutical Sciences and Research. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.

-

U.S. Environmental Protection Agency. Cyanotoxins Analytical Methods Overview and New Developments.

-

National Library of Medicine. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.

-

ResearchGate. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

-

ResearchGate. Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.

Sources

- 1. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H27600.06 [thermofisher.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Cyano-2-fluoropyridine | CAS 3939-12-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 10. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]

Strategic Utilization of 2-Cyano-6-fluoropyridine: Structural Dynamics and Synthetic Applications

[1]

Executive Summary

2-Cyano-6-fluoropyridine (CAS: 3939-15-9), also known as 6-fluoropicolinonitrile , represents a privileged scaffold in modern medicinal chemistry.[1] Its utility stems from a unique electronic "push-pull" system where the electron-withdrawing nitrile group activates the pyridine ring, rendering the distal fluorine atom highly susceptible to regiospecific Nucleophilic Aromatic Substitution (SNAr).

This guide dissects the molecule's structural properties, outlines its primary synthetic utility, and provides a validated protocol for its derivatization, designed for researchers optimizing lead compounds in drug discovery.

Structural & Electronic Landscape

To utilize this compound effectively, one must understand the electronic forces at play.[1] The pyridine ring is inherently electron-deficient (π-deficient).[1] The introduction of two strong electron-withdrawing groups (EWGs) at the ortho positions (2- and 6-) creates a synergistic activation.

Electronic "Push-Pull" Dynamics[1]

-

The Nitrogen Core: The pyridine nitrogen exerts a strong inductive effect (-I), pulling electron density from the C2 and C6 positions.

-

The Nitrile (C2): Acts as a strong EWG via both induction and resonance, further depleting electron density from the ring and lowering the LUMO energy.

-

The Fluorine (C6): While highly electronegative (-I), it also possesses lone pairs capable of weak mesomeric donation (+M).[1] However, in SNAr reactions, the high electronegativity dominates, making the C-F bond highly polarized and the C6 carbon an exceptional electrophile.

Regioselectivity Rationale

In an SNAr reaction with a nucleophile (Nu⁻), why does attack occur at C6 (displacing F) rather than C2 (displacing CN)?

-

Leaving Group Ability: Fluoride is a superior leaving group to cyanide in SNAr contexts due to the high energy of the C-F bond polarization, which accelerates the rate-determining step (formation of the Meisenheimer complex).[2]

-

Meisenheimer Stability: Attack at C6 places the negative charge on the ring nitrogen and the C2-cyano bearing carbon, both of which stabilize the intermediate effectively.

Physical Properties Table

| Property | Data |

| IUPAC Name | 6-Fluoropyridine-2-carbonitrile |

| CAS Number | 3939-15-9 |

| Molecular Formula | C₆H₃FN₂ |

| Molecular Weight | 122.10 g/mol |

| Appearance | Pale cream to pale blue crystalline solid |

| Melting Point | 31–35 °C |

| Boiling Point | ~226 °C (Predicted) |

| Storage | Inert atmosphere, 2-8°C (Hydrolysis risk) |

Synthetic Pathways & Logic

The synthesis of this compound typically follows one of two major strategies. Understanding these origins helps in troubleshooting impurity profiles (e.g., trace 2,6-difluoro or 2,6-dicyano byproducts).

Pathway A: Desymmetrization of 2,6-Difluoropyridine (Preferred)

This route utilizes the cheap and available 2,6-difluoropyridine.

-

Reagents: KCN or NaCN, 18-crown-6 (catalyst).[1]

-

Solvent: DMF or DMSO.

-

Logic: A statistical SNAr. By using exactly 1.0 equivalent of cyanide at controlled temperatures (0°C to RT), one fluorine is displaced.[1]

-

Challenge: Preventing the second displacement (formation of 2,6-dicyanopyridine).

Pathway B: Halogen Exchange (Halex)

Starting from 6-chloropicolinonitrile.[1]

-

Reagents: KF (spray-dried), TBAF (phase transfer).[1]

-

Logic: Driving the equilibrium toward the fluorinated product using solubility differences of KCl vs. KF in polar solvents.

Decision Logic for Functionalization

The following diagram illustrates the decision matrix for utilizing this compound in library synthesis.

Figure 1: Reaction decision tree demonstrating the chemoselectivity of the C6-Fluorine vs. the C2-Nitrile.

Validated Experimental Protocol: SNAr Derivatization

Objective: Synthesis of a 2-amino-6-cyanopyridine derivative using a secondary amine (e.g., Morpholine). Rationale: This protocol uses a mild base to scavenge HF.[1] The reaction is self-indicating; the starting material is often lower polarity than the product, allowing easy TLC monitoring.

Materials

-

This compound (1.0 equiv)[1]

-

Morpholine (1.1 equiv)[1]

-

Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

-

Acetonitrile (MeCN) or DMSO (anhydrous)[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 122 mg) in anhydrous MeCN (5 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.2 mmol) followed by the dropwise addition of Morpholine (1.1 mmol).[1]

-

Technical Note: Cooling is essential to prevent exotherms that could lead to bis-addition or nitrile hydrolysis.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Workup:

-

Purification: Flash column chromatography (SiO₂) eluting with a gradient of 0-30% EtOAc in Hexanes.

Validation Criteria (Self-Check)

Safety & Handling (Critical)

Working with this compound requires specific safety protocols due to the combination of the nitrile moiety and the labile fluorine.

-

HCN Generation: Under acidic aqueous conditions, or if the nitrile is subjected to strong nucleophilic attack followed by hydrolysis, Hydrogen Cyanide (HCN) gas can be released.[1] Always work in a well-ventilated fume hood.

-

Skin Absorption: Fluorinated pyridines are lipophilic and can penetrate the skin easily.[1] Wear nitrile gloves (double-gloving recommended) and a lab coat.[1]

-

Eye Irritation: The compound is a solid irritant.[1] Dust inhalation must be avoided.[1][3][4][5][6]

References

Sources

Technical Monograph: Spectroscopic Profiling & Analytical Protocols for 2-Cyano-6-fluoropyridine

[1]

Executive Summary & Molecular Architecture

This compound (also known as 6-fluoro-2-pyridinecarbonitrile) is a high-value pharmacophore scaffold.[1] Its strategic importance lies in the bioisosteric utility of the fluorine atom (metabolic blocking, lipophilicity modulation) combined with the synthetic versatility of the nitrile group (precursor to amines, amides, or heterocycles).

Chemical Identity Matrix

| Parameter | Specification |

| IUPAC Name | 6-Fluoropyridine-2-carbonitrile |

| CAS Registry Number | 3939-15-9 |

| Molecular Formula | |

| Molecular Weight | 122.10 g/mol |

| Physical State | Low-melting solid or colorless oil (MP: ~31–35 °C) |

| Density | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2][3][4] |

Electronic Structure & Reactivity

The molecule features a "push-pull" electronic system, though both substituents are electron-withdrawing.

-

C2-Cyano: Strong

-withdrawing and -

C6-Fluoro: Strong

-withdrawing (inductive) but weak -

Reactivity Implication: The C6 position is highly activated for Nucleophilic Aromatic Substitution (

) . Nucleophiles (amines, alkoxides) will readily displace the fluorine atom, making this molecule a "linchpin" electrophile.

Comprehensive Spectroscopic Profile

Note: Chemical shifts are reported relative to TMS (

Nuclear Magnetic Resonance (NMR)

The

H NMR (400 MHz,

)

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H5 | 7.15 – 7.25 | Doublet of Doublets (dd) | Shielded by adjacent F (resonance effect); couples to F and H4.[1] | |

| H3 | 7.65 – 7.75 | Doublet of Doublets (dd) | Deshielded by adjacent CN; small long-range coupling to F. | |

| H4 | 7.95 – 8.05 | Triplet / Multi-plet | Most deshielded aromatic proton (para to N); couples to H3 and H5.[1] |

F NMR (376 MHz,

)

-

Signal: Singlet (broadened by H-coupling) or Quartet (if high res).

-

Shift: -64.0 to -68.0 ppm .

-

Diagnostic Note: This region is characteristic of 2-fluoropyridines. A shift toward -50 ppm would indicate hydrolysis of the nitrile; a shift toward -100 ppm would suggest loss of the pyridine aromaticity.

C NMR (100 MHz,

)

-

C-F (C6):

ppm (Doublet, -

C-CN (C2):

ppm (Doublet, -

Nitrile (CN):

ppm.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest "Go/No-Go" check for functional group integrity.

| Wavenumber (cm | Vibration Mode | Intensity | Diagnostic Value |

| 2245 – 2255 | Medium/Sharp | Critical. Disappearance indicates hydrolysis to amide. | |

| 1590, 1460 | Pyridine Ring Stretch | Strong | Confirms aromatic heterocycle. |

| 1250 – 1100 | C-F Stretch | Strong | Broad band, confirms fluorination. |

| 3050 – 3100 | C-H (Aromatic) | Weak | Standard aromatic markers.[1] |

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization: EI (70 eV) or ESI (+).

-

Molecular Ion (

): 122 m/z . -

Fragmentation Pattern (EI):

-

m/z 122: Parent Peak (

). -

m/z 96: Loss of CN (

). -

m/z 95: Loss of HCN (

). -

m/z 76: Pyridine ring fragmentation (benzyne-like species).

-

Analytical Workflows & Quality Control

The following diagrams illustrate the logic for validating this material in a research or production environment.

Purity & Identity Decision Tree

This workflow ensures that the common impurity (6-chloro analog or hydrolyzed amide) is detected before the material is used in synthesis.

Figure 1: Analytical decision matrix for validating this compound.

HPLC Method Parameters

For quantitative analysis, the following Reverse-Phase HPLC method is recommended:

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge),

mm, 3.5 -

Mobile Phase A: Water + 0.1% Formic Acid (or

for non-MS). -

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (amide impurities).

-

Retention Time: The fluorinated compound typically elutes earlier than its chloro-analog due to higher polarity/lower lipophilicity of the C-F bond compared to C-Cl.

Synthesis & Handling Context[1][6][7]

Common Synthetic Routes

Understanding the origin helps in identifying impurities:

-

Halogen Exchange (Halex): Reaction of 2-cyano-6-chloropyridine with KF/18-crown-6.[1]

-

Primary Impurity: Unreacted 2-cyano-6-chloropyridine .[1] (Difficult to separate by distillation due to similar BP; requires careful column chromatography).

-

-

Cyanation: Reaction of 2,6-difluoropyridine with NaCN.

-

Primary Impurity:2,6-Dicyanopyridine (over-reaction).

-

Stability & Storage[1]

-

Hydrolysis Risk: The nitrile group at the 2-position is activated by the ring nitrogen and the fluorine. It is susceptible to hydrolysis to 6-fluoropicolinamide if exposed to moisture under acidic/basic conditions.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Safety: This compound releases HF (hydrofluoric acid) upon thermal decomposition and HCN (cyanide) if treated with strong acids. Standard PPE (gloves, fume hood) is mandatory.

References

-

PubChem. Compound Summary for CID 7060408 (Isomer Reference) & CAS 3939-15-9. [Link]

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Authoritative text on F-NMR shifts and coupling constants).

Structural Elucidation and Spectral Characterization of 2-Cyano-6-fluoropyridine

Executive Summary

The structural validation of 2-cyano-6-fluoropyridine (6-fluoro-2-pyridinecarbonitrile) presents a unique challenge in small molecule NMR spectroscopy due to the interplay between the quadrupolar nitrogen, the electronegative fluorine, and the asymmetric substitution pattern. This guide provides a rigorous, self-validating methodology for interpreting the

Structural Logic & Spin System Analysis

Before acquisition, one must define the expected spin system to distinguish artifacts from real signals.

The Spin System

The molecule possesses a C

-

Nuclei:

H (Spin 1/2), -

Proton Environment: Three aromatic protons (H3, H4, H5) forming an AMX or ABC spin system, further split by the

F nucleus. -

Key Interaction: The fluorine atom at position 6 acts as a "spy nucleus," splitting all carbon and proton signals via through-bond

-coupling.

Predicted Chemical Shift Hierarchy

-

H3 (Ortho to CN): The cyano group is strongly electron-withdrawing (mesomeric and inductive), significantly deshielding H3.

-

H5 (Ortho to F): While fluorine is electronegative (inductive deshielding), its lone pair donation into the

-system (resonance shielding) typically shields the ortho-proton relative to unsubstituted pyridine. Expect H5 to be the most upfield signal. -

H4 (Meta to both): Receives deshielding effects from both substituents without the direct resonance shielding of F.

Experimental Protocol

To ensure data integrity, the following acquisition parameters are mandatory.

Sample Preparation

-

Solvent: Chloroform-

(CDCl -

Concentration: 10–15 mg in 600

L solvent. High concentration is required for adequate S/N in

Acquisition Parameters (600 MHz equivalent)

| Parameter | |||

| Pulse Angle | |||

| Relaxation Delay (D1) | 2.0 s | 2.0 s | 5.0 s (Critical) |

| Scans (NS) | 16 | 1024+ | 32 |

| Spectral Width | 12 ppm | 220 ppm | 200 ppm |

| Referencing | TMS (0.00) | CDCl | CFCl |

Critical Note: Fluorine nuclei often have long longitudinal relaxation times (

). A short D1 inF NMR will lead to integration errors. Set D1 for quantitative work.[1]

Spectral Interpretation & Assignment

The F NMR Spectrum (The Anchor)

Start here.[2] The presence of a single fluorine simplifies the initial assessment.

-

Signal: Singlet (if proton decoupled) or a complex quartet/multiplet (if coupled).

-

Shift: Expect a signal between -60 ppm and -70 ppm (relative to CFCl

). The electron-withdrawing CN group typically shifts the signal downfield relative to 2-fluoropyridine (-71 ppm).

The H NMR Spectrum

The proton spectrum is defined by Heteronuclear Coupling (

-

H5 (Ortho to F, ~7.1 - 7.3 ppm):

-

Pattern: Doublet of Doublets (dd).

-

Coupling: Large

(to H4, ~8 Hz) and large -

Visual: Often appears as a pseudo-triplet if

.

-

-

H3 (Ortho to CN, ~7.7 - 7.9 ppm):

-

Pattern: Doublet of Doublets (dd).

-

Coupling: Large

(to H4, ~8 Hz) and small

-

-

H4 (Meta to both, ~8.0 - 8.2 ppm):

-

Pattern: Doublet of Doublets of Doublets (ddd) or Doublet of Triplets (dt).

-

Coupling:

(to H3),

-

The C NMR Spectrum

Every carbon signal (except CN in some cases) will appear as a doublet due to C-F coupling.

| Carbon | Assignment | Approx. Shift (ppm) | Coupling Pattern ( |

| C6 | Direct F attachment | 162 - 165 | Doublet, |

| C2 | Direct CN attachment | 130 - 135 | Doublet, |

| C4 | Para to N | 140 - 145 | Doublet, |

| C5 | Ortho to F | 110 - 115 | Doublet, |

| C3 | Meta to F | 125 - 130 | Doublet, |

| CN | Cyano Group | 115 - 117 | Singlet or weak doublet ( |

Visualization of Coupling Logic

The following diagram illustrates the splitting tree for the H5 proton , which is the most diagnostic signal due to its proximity to the Fluorine atom.

Figure 1: Coupling tree for the H5 proton. The signal is first split by the neighboring H4 proton, then further split by the

Analytical Workflow

This flowchart outlines the decision-making process for validating the structure.

Figure 2: Step-by-step analytical workflow for validating this compound.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

ChemicalBook. (2024). 2-Fluoropyridine Spectral Data. (Used for comparative chemical shift analysis).

-

Reich, H. J. (2024). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison.

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation of 2-Cyano-6-fluoropyridine

The following technical guide is structured as a high-level operational whitepaper designed for analytical chemists and pharmaceutical researchers. It synthesizes first-principles mass spectrometry with specific fragmentation logic for 2-Cyano-6-fluoropyridine .

Executive Summary

In the context of drug development, This compound (C

This guide provides a definitive analysis of its mass spectrometric behavior. Unlike simple hydrocarbons, this heterocyclic aromatic system exhibits competitive fragmentation channels driven by the high electron affinity of the fluorine substituent and the stability of the pyridine ring. We characterize these pathways under both Electron Ionization (EI) for structural confirmation and Electrospray Ionization (ESI) for LC-MS bioanalysis.

Compound Profile & Physicochemical Properties[1][2][3][4]

| Property | Value | Notes |

| IUPAC Name | 6-Fluoropyridine-2-carbonitrile | |

| CAS RN | 3939-12-6 | |

| Formula | C | |

| Monoisotopic Mass | 122.0280 Da | Critical for High-Res MS (HRMS) |

| [M+H] | 123.0353 Da | ESI Positive Mode Base Peak |

| LogP | ~1.1 | Suitable for Reverse Phase LC |

Instrumentation & Acquisition Parameters

To replicate the fragmentation patterns described below, the following experimental conditions are recommended as a baseline. These protocols are self-validating: if the diagnostic ions (Section 5) are not observed, check collision energies or source temperature.

GC-MS (EI) Protocol (Impurity Profiling)

-

Ionization Energy: 70 eV (Standard).

-

Source Temp: 230 °C.

-

Emission Current: 35 µA.

-

Validation Check: The molecular ion (

, m/z 122) should be the base peak or >80% relative abundance due to the stability of the aromatic ring.

LC-MS/MS (ESI) Protocol (Bioanalysis/MetID)

-

Polarity: Positive (+).

-

Spray Voltage: 3.5 kV.

-

Collision Gas: Nitrogen or Argon.

-

Collision Energy (CE): Stepped 15-35 eV.

-

Validation Check: [M+H]

(m/z 123) must be dominant at low CE (0-10 eV). Fragmentation onset typically occurs >20 eV due to the stable heterocyclic core.

Fragmentation Mechanics (The Core)

The dissociation of this compound is governed by two competing electronic effects:

-

The "Ortho-Effect" (Vicinal H-F elimination): The fluorine at C6 and the hydrogen at C5 are vicinal. Under high internal energy, HF elimination is thermodynamically favorable.

-

Nitrile Elimination: The cyano group is a robust leaving group, often departing as HCN (hydrocyanic acid) or the CN radical, causing ring contraction.

Electron Ionization (EI) Pathway (Radical Cation Physics)

In EI, we observe the odd-electron molecular ion

-

Primary Channel (Loss of HCN): The pyridine ring typically fragments via loss of HCN. In this specific isomer, the cyano group itself can be eliminated as HCN (rearrangement of H from the ring) or CN

. -

Secondary Channel (Loss of F/HF): Direct loss of F

(m/z 103) is rare in aromatics unless highly excited. Loss of HF (m/z 102) is more common if H is available on the adjacent carbon.

ESI-CID Pathway (Even-Electron Physics)

In LC-MS/MS, we select the protonated precursor

-

Pathway A: Acid-Catalyzed Dehydrofluorination (-HF). The proton typically localizes on the ring nitrogen or the nitrile nitrogen. However, migration to the fluorine allows for the loss of neutral HF (20 Da), generating a cation at m/z 103.

-

Pathway B: Nitrile Ejection (-HCN). Loss of 27 Da (HCN) from the protonated molecule yields m/z 96.

Diagnostic Ion Table

| m/z (Nominal) | Ion Type | Formula | Origin/Mechanism |

| 122 | C | Parent (EI) . High stability aromatic. | |

| 123 | C | Parent (ESI) . Protonated molecule. | |

| 103 | C | ESI Fragment . Loss of HF (20 Da). | |

| 96 | C | EI Fragment . Loss of Cyano radical (26 Da). | |

| 95 | C | EI Fragment . Ring contraction/HCN loss (27 Da). | |

| 76 | Fragment | C | Secondary . Loss of F from m/z 95. |

Visualized Fragmentation Pathways[3][5][6][7]

The following diagram illustrates the distinct pathways for EI (Radical driven) and ESI (Proton driven).

Figure 1: Comparative fragmentation topology showing divergent pathways for radical cations (EI) vs. protonated species (ESI).[1][2]

Experimental Validation & Troubleshooting

When validating this compound in a matrix (e.g., plasma or reaction mixture), use the "HF-Check" protocol:

-

Step 1: Isolate m/z 123.0 ([M+H]+).

-

Step 2: Apply moderate Collision Energy (25 eV).

-

Step 3: Look for the Neutral Loss of 20 Da .

-

Observation: If you see a strong transition 123 -> 103, the fluorine is present and labile (likely vicinal to a hydrogen).

-

Negative Result: If 123 -> 96 (Loss of 27) is the only pathway, confirm the fluorine position. 2-Fluoro isomers often favor HF loss more than 3- or 4-fluoro isomers due to electronic destabilization of the N-H bond.

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on fragmentation mechanics, specifically Ch. 8 on Nitrogen heterocycles).

-

NIST Mass Spectrometry Data Center. (2023). 2,6-Difluoropyridine and 2-Cyanopyridine Mass Spectra. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

- Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for characteristic nitrile and halogen losses).

Sources

Technical Guide: Reactivity & Stability of 2-Cyano-6-fluoropyridine

This guide details the chemical behavior, stability profile, and synthetic utility of 2-Cyano-6-fluoropyridine (CAS 3939-12-6). It is designed for medicinal chemists and process scientists requiring precise control over this bifunctional building block.

Executive Summary

This compound (6-Fluoro-2-pyridinecarbonitrile) is a high-value heterocyclic intermediate characterized by dual electrophilicity . The molecule possesses two distinct reactive centers: the electron-deficient C-6 position (activated by the ring nitrogen and the nitrile group) and the nitrile carbon at C-2.

Its utility in drug discovery stems from its ability to undergo orthogonal transformations:

-

Regioselective

: Displacement of the fluorine atom by nucleophiles (amines, alkoxides, thiols). -

Nitrile Derivatization: Hydrolysis, reduction, or cycloaddition to form heterocycles (e.g., tetrazoles, amidoximes) without compromising the fluorinated core under controlled conditions.

Electronic Structure & Reactivity Profile

The reactivity of this compound is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen, the nitrile group (

The "Dual Electrophile" Mechanism

-

C-6 Position (Fluorine Bearing): The pyridine ring is highly deactivated towards electrophilic attack but activated for nucleophilic attack. The electronegative fluorine atom at C-6, combined with the electron-withdrawing nitrile at C-2, creates a significant partial positive charge (

) at C-6. This makes the C-F bond exceptionally susceptible to Nucleophilic Aromatic Substitution ( -

C-2 Position (Nitrile): The nitrile group remains a target for nucleophilic addition (e.g., hydrolysis, amidoxime formation). However, under standard basic conditions with hard nucleophiles (e.g., primary amines),

at C-6 is kinetically favored over nitrile addition.

Chemoselectivity Rules

| Reagent Class | Primary Reaction Site | Transformation | Mechanistic Driver |

| Primary/Secondary Amines | C-6 (C-F Bond) | Formation of stable Meisenheimer complex; F is a superior leaving group to Cl/Br in | |

| Hydroxylamine (NH₂OH) | C-2 (Nitrile) | Addition | Alpha-effect nucleophile attacks the nitrile carbon to form amidoximes (C-F often survives). |

| Aqueous Base (NaOH) | C-2 & C-6 | Hydrolysis | Competitive. Can hydrolyze CN to amide/acid OR displace F to form pyridinone. Requires pH control. |

| Hydrogen/Catalyst | C-2 (Nitrile) | Reduction | Catalytic hydrogenation converts -CN to -CH₂NH₂. C-F bond is generally stable unless Pd/C + base is used vigorously. |

Stability & Handling

Physicochemical Stability

-

Thermal Stability: The compound is a crystalline solid (mp 27–40°C depending on purity) and is stable at room temperature. It does not undergo spontaneous decomposition under ambient conditions.

-

Moisture Sensitivity: Moderate. While not violently water-reactive, the nitrile group is susceptible to slow hydrolysis in the presence of moisture and trace acid/base. The C-F bond is stable to neutral water but will hydrolyze in hot aqueous base.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C . Protect from light and moisture.

Safety Profile (GHS)

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritation: Causes skin irritation (H315) and serious eye damage (H318).

-

Environmental: Very toxic to aquatic life (H400). All aqueous waste must be collected and treated as hazardous chemical waste.

Reaction Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this compound.

Figure 1: Divergent reactivity pathways. Note the orthogonality: Amines target the C-F bond, while Hydroxylamine targets the Nitrile.

Experimental Protocols

These protocols are synthesized from validated literature methods involving this compound and analogous fluoropyridines.

Protocol A: Regioselective with Amines

Target: Displacement of Fluorine while retaining the Nitrile.

Reagents:

-

This compound (1.0 equiv)

-

Amine (e.g., Morpholine, Piperidine, Aniline) (1.1 equiv)

-

Base:

or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add the base (

, 1.5 mmol) followed by the amine (1.1 mmol). -

Reaction: Stir the mixture at room temperature .

-

Note: Due to the high activation of the C-F bond, heating is often unnecessary for aliphatic amines. For less nucleophilic anilines, heat to 50–60°C.

-

-

Monitoring: Monitor by TLC or LC-MS. The starting material (F-Py-CN) usually disappears within 1–4 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallization or silica gel chromatography.

Protocol B: Synthesis of Amidoxime (Nitrile Functionalization)

Target: Reaction at Nitrile while retaining the Fluorine.

Reagents:

-

This compound (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (1.5 equiv)[1] -

Sodium Bicarbonate (

) (2.0 equiv) -

Solvent: Ethanol (EtOH)[1]

Procedure:

-

Setup: Dissolve this compound (12.7 mmol) in dry Ethanol (15 mL).

-

Addition: Add

(17.5 mmol) and -

Reaction: Heat the mixture to 80°C for 2 hours.

-

Workup: Concentrate the solvent in vacuo. Dilute the residue with water.

-

Isolation: The product (amidoxime) typically precipitates. Filter the solid, wash with diethyl ether, and dry under vacuum.[1]

-

Yield Expectations: 70–85%.

-

References

-

Nucleophilic Aromatic Substitution on Fluoropyridines

- Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution ( ) Reactions on Fluoropyridines.

-

Source: BenchChem.[2]

-

Amidoxime Synthesis Protocol

- Title: Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy.

- Source: Journal of Medicinal Chemistry / PMC.

-

URL:[Link]

-

Safety & Properties Data

- Title: this compound Compound Summary.

- Source: PubChem.

-

URL:[Link]

-

General Reactivity of Cyanopyridines

- Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjug

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

Sources

- 1. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]

Technical Deep Dive: Reactivity Landscape of 2-Cyano-6-fluoropyridine

The following technical guide provides an in-depth analysis of the reactivity profile of 2-Cyano-6-fluoropyridine, structured for researchers in medicinal chemistry and organic synthesis.

Synonyms: 6-Fluoro-2-picolinonitrile, 6-Fluoro-2-pyridinecarbonitrile CAS: 3939-15-9 | Formula: C₆H₃FN₂ | MW: 122.10 g/mol [1]

Executive Summary

This compound acts as a high-value electrophilic scaffold in drug discovery.[1] Its utility is defined by the regioselective lability of the C6–fluorine bond, which undergoes rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions. This guide dissects the competing electronic effects of the ortho-cyano and ortho-fluoro substituents, establishing why the C6 position is the dominant electrophilic site while the pyridine nitrogen remains electronically "muted."

Electronic Architecture & Reactivity Sites

To predict reactivity, one must analyze the superposition of inductive (

The "Pull-Pull" Deactivation

The pyridine ring is inherently

-

C2-Cyano Group (-CN): Exerts a strong

(inductive) and -

C6-Fluorine Atom (-F): Exerts a strong

effect but a weak

Site Analysis Table

| Site | Character | Reactivity Potential | Mechanistic Driver |

| C6 (C-F) | Primary Electrophile | High (SNAr) | Activated by ring N and C2-CN; F stabilizes intermediate.[1] |

| C2 (C-CN) | Secondary Electrophile | Low (Substitution) | CN is a poorer leaving group than F; Sterically shielded. |

| C-Nitrile | Electrophile | Moderate (Hydrolysis) | Susceptible to acid/base hydrolysis to amide/acid.[1] |

| N1 (Pyridine) | Nucleophile | Very Low | Lone pair availability drastically reduced by -I effects of F and CN.[1] |

The Primary Electrophilic Site: C6 (SNAr Mechanism)

The displacement of fluorine at the C6 position is the defining reaction of this scaffold. Unlike electrophilic aromatic substitution (EAS), which is inhibited by the electron-poor ring, nucleophilic attack is highly favorable.[1]

Mechanism of Action

The reaction proceeds via an Addition-Elimination pathway.[1]

-

Attack: The nucleophile (Nu⁻) attacks C6.[1]

-

Intermediate: A resonance-stabilized Meisenheimer complex forms.[1] The negative charge is delocalized onto the electronegative pyridine nitrogen and the electron-withdrawing cyano group.

-

Elimination: Fluoride (F⁻) is ejected.[1] Note: Fluorine is often the best leaving group in SNAr (F >> Cl > Br) because its high electronegativity stabilizes the rate-determining transition state of the addition step.

Pathway Visualization

The following diagram illustrates the regioselective activation and reaction flow.

Caption: Figure 1. The regioselective SNAr pathway targeting the C6 position. The C2-Cyano group remains intact, serving as an activating auxiliary.

Nucleophilic Profile: The "Muted" Nitrogen

While pyridine typically acts as a base/nucleophile (pKa ~5.2), this compound is significantly less basic.[1]

-

Estimated pKa: < -1.0 (Conjugate acid).[1]

-

Causality: The inductive withdrawal from Fluorine (C6) and Cyano (C2) pulls electron density away from the nitrogen lone pair.

-

Implication: This molecule will not easily form N-oxides or participate in N-alkylation without forcing conditions.[1] It can be used in the presence of mild acids without protonating the ring nitrogen.

Experimental Protocols

Protocol A: SNAr Displacement with Primary Amines

Objective: Synthesis of 6-amino-2-pyridinecarbonitrile derivatives.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Primary Amine (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 equiv)[1]

-

Solvent: DMF, DMSO, or Acetonitrile (Dry)

Step-by-Step Workflow:

-

Preparation: Dissolve this compound (1.0 mmol) in dry DMF (3 mL) in a reaction vial.

-

Addition: Add the base (1.5 mmol) followed by the amine (1.1 mmol) dropwise at room temperature (RT).

-

Reaction: Stir at RT.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (m/z 122) and appearance of the product (m/z = 122 - 19 [F] + MW_Amine - 1 [H]).[1]

-

Workup: Dilute with water (15 mL). If the product precipitates, filter and wash with water. If not, extract with EtOAc (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Cysteine Bioconjugation (Thiol-Click)

Objective: Labeling a peptide containing a free cysteine.[1]

Rationale: The C6-F bond is highly susceptible to "soft" nucleophiles like thiols (R-SH) at physiological pH, making this scaffold a useful cysteine-reactive warhead.[1]

-

Buffer: Prepare Phosphate Buffered Saline (PBS), pH 7.4.

-

Mixing: Dissolve the peptide (containing Cys) in PBS. Add this compound (dissolved in small amount of DMSO) to the peptide solution (1.5 equiv relative to thiol).[1]

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Validation: Verify conjugation via Mass Spectrometry. The fluorine is displaced by the sulfur atom of cysteine.

Applications in Drug Discovery[3]

The 2-cyano-6-substituted pyridine motif is a "privileged structure" found in various bioactive compounds, including:

-

Cathepsin Inhibitors: The nitrile group can form reversible covalent bonds with the active site cysteine of proteases.

-

Kinase Inhibitors: The pyridine nitrogen (after substitution at C6 removes the F) can regain some H-bond acceptor capability to interact with the hinge region of kinases.

Comparison of Leaving Group Ability in this Scaffold

| Leaving Group (X) | Relative Rate (SNAr) | Notes |

| -F | Fastest | High electronegativity stabilizes the transition state.[1] |

| -NO₂ | Fast | Good leaving group, but bulky.[1] |

| -Cl | Moderate | Slower than F in this specific electron-deficient system.[1] |

| -Br | Slow | Slower than Cl.[1] |

| -CN | Very Slow | Generally acts as the activator, not the leaving group. |

Safety & Handling

-

Cyanide Risk: While the nitrile group is stable under SNAr conditions, strong acids or metabolic processing can release cyanide. Handle with appropriate PPE.[1][3]

-

HF Generation: The byproduct of the reaction is HF (neutralized by the base). Ensure glass waste is handled correctly if large scales are used with acidic workups.[1]

-

Skin Irritant: Fluoropyridines are potent skin irritants and potential sensitizers.[1]

References

-

Nucleophilic Aromatic Substitution on Fluoropyridines. BenchChem Application Notes. Retrieved from .[1]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules, 2024. Retrieved from .[1]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 2014.[1] Retrieved from .[1]

-

2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation. RSC Advances, 2024.[1][4] Retrieved from .[1]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes. Journal of the American Chemical Society. Retrieved from .[1]

Sources

- 1. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Safe Handling of 2-Cyano-6-fluoropyridine

An Important Note on Scientific Diligence: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2-Cyano-6-fluoropyridine (CAS No. 206253-35-6) is not readily accessible. In the interest of providing the most robust safety guidance possible for researchers and drug development professionals, this document has been constructed by synthesizing and analyzing SDS information from closely related structural isomers, including 2-Cyano-5-fluoropyridine and 3-Cyano-2-fluoropyridine.

This guide should be considered a preliminary risk assessment. The causality behind the recommended protocols is explained based on the known hazards of these surrogates. It is imperative that any user of this compound obtain and meticulously review the specific Safety Data Sheet provided by their chemical supplier before commencing any experimental work.

Core Hazard Profile: An Isomeric Analysis

This compound belongs to a class of halogenated cyanopyridines, which are valuable intermediates in medicinal chemistry and materials science.[1] An analysis of its structural isomers reveals a consistent pattern of significant health hazards. Therefore, it is scientifically prudent to handle this compound with the assumption that it presents, at a minimum, the hazards identified in its closest relatives.

The primary hazards associated with fluorinated cyanopyridines include acute oral toxicity, severe eye damage or irritation, and skin irritation.[2][3] One isomer also demonstrates high aquatic toxicity, a factor that must be considered in disposal and spill response.[2]

Data Presentation: Comparative GHS Classifications of Fluorocyanopyridine Isomers

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling for key isomers. This comparative data forms the basis of the safety protocols outlined in this guide.

| Feature | 2-Cyano-5-fluoropyridine[2] | 3-Cyano-2-fluoropyridine[3] |

| Signal Word | Danger | Warning |

| GHS Pictograms | Corrosion, Health Hazard, Environment | Health Hazard |

| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage.H400: Very toxic to aquatic life. | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Key Prevention Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection. | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection. |

| Key Response Precautionary Statements | P301+P317: IF SWALLOWED: Get medical help.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P391: Collect spillage. | P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Emergency Response Protocols: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm. The following protocols are designed as a self-validating system, addressing the likely hazards identified through isomeric analysis.

First-Aid Measures for Exposure

| Exposure Route | Protocol | Scientific Rationale |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open to ensure complete rinsing of all surfaces.[2][3]2. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]3. Seek immediate medical attention from an ophthalmologist. | The H318 ("Causes serious eye damage") and H319 ("Causes serious eye irritation") classifications for the isomers suggest the potential for corrosive or severely irritating effects.[2][3] Prolonged, immediate irrigation is the only effective way to physically remove the substance and minimize permanent tissue damage. |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[2]2. Wash the affected area with plenty of soap and water.[3][4]3. If skin irritation occurs, seek medical advice.[3][5]4. Wash contaminated clothing before reuse.[4][5] | The cyano and fluoro groups can lead to skin irritation. Prompt removal of the source material and thorough washing are essential to prevent chemical absorption and dermatitis. |

| Ingestion | 1. Rinse mouth thoroughly with water.[2][4]2. Do NOT induce vomiting.[2][6]3. Never give anything by mouth to an unconscious person.[2][6]4. Call a physician or Poison Control Center immediately.[2][4] | The consistent "H302: Harmful if swallowed" classification indicates significant oral toxicity.[2][3][4][5] Inducing vomiting risks aspiration of the chemical into the lungs, causing chemical pneumonitis, which can be more dangerous than the initial ingestion. |

| Inhalation | 1. Move the person to fresh air.[2][6]2. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][6]3. Consult a doctor immediately.[2][6] | While not always the primary listed hazard for the isomers, inhalation of dusts or vapors of pyridine derivatives can cause respiratory tract irritation.[5][6][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]

-

Specific Hazards: Combustion of this organohalogen compound will likely produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[4]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][3]

Laboratory Handling and Storage: Proactive Risk Mitigation

Proactive measures are the cornerstone of laboratory safety. The following procedures are designed to minimize the risk of exposure during routine handling and storage.

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should also be worn where there is a risk of splashing.

-

Skin Protection: Wear chemically impermeable gloves (e.g., nitrile, neoprene; always check the manufacturer's specific breakthrough time for the substance or a close surrogate). Wear a flame-retardant lab coat and closed-toe shoes.[2]

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, use a full-face respirator with appropriate cartridges.[2]

-

Hygiene Practices: Wash hands thoroughly after handling and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in areas where chemicals are handled.[3][4]

Conditions for Safe Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7][8]

-

Keep away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which could initiate a hazardous reaction.[4][7]

-

Store in a locked cabinet or area to restrict access to authorized personnel.[4]

Accidental Release Workflow

An accidental release requires a structured, calm, and immediate response. The following workflow diagram outlines the critical steps to safely manage a spill.

Caption: Workflow for responding to an accidental spill.

References

-

2 - Safety Data Sheet. Generic Provider.[Link]

Sources

- 1. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. 3-Cyano-2-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

Operational Safety & Stability Protocol: 2-Cyano-6-fluoropyridine

Technical Whitepaper for Drug Development & Synthesis Applications

Executive Summary

2-Cyano-6-fluoropyridine (CAS: 3939-12-6) is a high-value fluorinated scaffold used primarily in the synthesis of kinase inhibitors and complex heterocycles. Its utility stems from its unique electronic profile: the electron-withdrawing nitrile group at C2 and the pyridine nitrogen cooperatively activate the C6-fluorine atom, making it an exceptional electrophile for Nucleophilic Aromatic Substitution (

However, this same reactivity dictates its hazard profile. It is not merely a toxic organic solid; it is a low-melting, moisture-sensitive electrophile capable of rapid dermal absorption and reaction with biological nucleophiles. This guide provides a self-validating framework for its safe handling, focusing on its phase-change behavior (mp 27–40 °C) and hydrolytic instability.

Physicochemical Profile & Phase Behavior

Understanding the physical state of this compound is critical for accurate dosing and safety. It exists at the boundary between solid and liquid at standard laboratory temperatures.

| Property | Value | Operational Implication |

| CAS Number | 3939-12-6 | Unique identifier for inventory tracking. |

| Molecular Formula | MW: 122.10 g/mol . | |

| Physical State | Low-Melting Solid | Critical: Melts at 27–40 °C . May appear as a wet solid or supercooled liquid in warm labs. |

| Boiling Point | ~200 °C (predicted) | Low volatility, but aerosols can form during heating. |

| Solubility | DCM, EtOAc, DMSO | Soluble in polar aprotic solvents; avoid protic solvents for storage. |

| Reactivity | High ( | Reacts violently with strong nucleophiles (amines, thiols) and oxidizers. |

Hazard Mechanism & Toxicology (The "Why")

Standard Safety Data Sheets (SDS) list H-codes but rarely explain the mechanism of toxicity. For this compound, toxicity is driven by its electronic structure.

Mechanistic Toxicity

The fluorine atom is highly activated. Upon contact with skin or mucous membranes, the compound can undergo spontaneous

-

Sensitization: Haptenization of proteins.

-

Direct Toxicity: Release of fluoride ions (

) locally, though systemic fluorosis is less likely than with HF, local burns are possible. -

Metabolic Release: Ingestion may lead to the release of cyanide (

) via oxidative metabolism of the nitrile or pyridine ring opening.

Reactivity Visualization

The following diagram illustrates the electronic activation that drives both the synthetic utility and the safety hazard.

Figure 1: Mechanistic pathway linking molecular structure to reactivity and biological hazards.

Engineering Controls & PPE Protocols

Core Directive: Treat this compound as a "Permeation Risk." Standard nitrile gloves may offer insufficient protection times due to the compound's solubility in organic carriers often used in synthesis.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Technical Justification |

| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Prevents inhalation of dusts or vapors if material melts. |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient due to potential for liquid splash if melted. |

| Dermal (Hands) | Double Gloving Protocol | Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile or Laminate (Silver Shield) if handling solutions. |

| Dermal (Body) | Lab Coat (Buttoned) + Tyvek Sleeves | Protects wrists/forearms, the most common exposure sites during weighing. |

Handling the Phase Change (Self-Validating Protocol)

Because the melting point (27–40 °C) is near ambient temperature, the compound's state is unpredictable.

-

Check State: Before opening, inspect the bottle. If it looks "wet" or "slushy," do not attempt to spatula the solid.

-

The "Cool or Melt" Rule:

-

Option A (Solid Transfer): Chill the container in a fridge (4 °C) for 30 minutes to fully solidify before weighing.

-

Option B (Liquid Transfer): If synthesis allows, gently warm to 45 °C in a water bath to fully melt, then transfer via glass syringe (volumetric dosing).

-

Validation: This prevents "coring" of the solid and ensures homogeneous stoichiometry.

-

Storage & Stability Strategy

Hydrolysis of the nitrile group to an amide (2-carbamoyl-6-fluoropyridine) is the primary degradation pathway. This is accelerated by moisture and trace acids.

Storage Conditions

-

Temperature: Refrigerate (+2 °C to +8 °C).

-

Atmosphere: Store under Argon or Nitrogen. The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.

-

Segregation: Store away from strong bases (which trigger hydrolysis) and oxidizers.

Stability Check (Self-Validating)

-

Visual Inspection: Pure compound is pale cream/colorless. Yellow/Orange discoloration indicates oxidation or hydrolysis.

-

NMR Validation: A proton NMR (

) check should show distinct pyridine protons. Appearance of broad singlets near 7-8 ppm often indicates amide formation (hydrolysis product).

Emergency Response Workflow

In the event of a spill or exposure, the presence of the fluorine and nitrile groups dictates a specific response, distinct from generic organic spills.

*Figure 2: Decision matrix for spill containment and exposure response. Note: While not free HF, the labile fluorine warrants caution regarding fluoride burns.

References

-

Thermo Scientific Chemicals. (2024).[1][2][3][4] this compound Product Specifications & Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Explains the mechanistic basis for the "Element Effect" and nitrile activation. Retrieved from

-

PubChem. (n.d.). Compound Summary: 6-Fluoropyridine-2-carbonitrile.[5] Physical property data and toxicity classifications.[1][2][3][6][7][8] Retrieved from

-

Fisher Scientific. (2025).[1][7] Safety Data Sheet: 5-Cyano-2-fluoropyridine (Analogous Handling Protocols). Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. H27600.03 [thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Evolution of Fluoropyridine Synthesis: From Pyrolytic Origins to Catalytic Precision

Executive Summary

The introduction of fluorine into the pyridine core is a pivotal strategy in modern medicinal chemistry. The "Fluorine Effect" modulates pKa, enhances metabolic stability (blocking P450 oxidation sites), and alters lipophilicity (

This guide traces the technical evolution of fluoropyridine synthesis, moving from the harsh, "brute-force" classical methods to the precision of modern transition-metal catalysis and photoredox systems.

Part 1: The Classical Era – Nucleophilic Substitution & Diazotization

Before the 21st century, synthesizing fluoropyridines was a binary choice between the dangerous thermal decomposition of diazonium salts or high-temperature halogen exchange.

The Balz-Schiemann Reaction (1927)

Originally developed for benzene derivatives, this method involves the diazotization of aminopyridines followed by thermal decomposition of the diazonium tetrafluoroborate salt.

-

Mechanism: Formation of a pyridinediazonium tetrafluoroborate intermediate, which undergoes unimolecular decomposition (

-like) to generate a carbocation that captures a fluoride anion from the counterion. -

Critical Limitation: Pyridinediazonium salts are notoriously unstable compared to their phenyl counterparts. The decomposition is often violent.

-

Regioselectivity: It is one of the few classical ways to access 3-fluoropyridine , as the 3-position is electronically deactivated against nucleophilic attack, making

impossible.

The Halex (Halogen Exchange) Reaction

This is the industrial workhorse for 2-fluoropyridines and 4-fluoropyridines . It relies on Nucleophilic Aromatic Substitution (

-

Mechanism: A chloropyridine reacts with a metal fluoride (KF, CsF). The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex.

-

The "Naked Fluoride" Problem: Fluoride is a tiny, "hard" ion with massive lattice energy in salts and high solvation energy in water. To make it nucleophilic, it must be "naked."

-

Protocol Optimization:

-

Solvent: Polar aprotic (DMSO, Sulfolane, NMP) to solvate the cation but leave

exposed. -

Additives: 18-Crown-6 (for KF) or phase transfer catalysts to solubilize the fluoride source.

-

Temperature: Often requires >150°C, which degrades sensitive functional groups.

-

Data Table 1: Classical Methods Comparison

| Feature | Balz-Schiemann | Halex ( |

| Primary Target | 3-Fluoropyridine (Meta) | 2- & 4-Fluoropyridine (Ortho/Para) |

| Precursor | Aminopyridine | Chloropyridine |

| Reagent | KF / CsF / 18-Crown-6 | |

| Conditions | 0°C | High Heat (150–200°C) |

| Safety Profile | High Risk (Explosion) | Moderate (Corrosive/Thermal) |

| Scope | Narrow (Functional group intolerance) | Limited to EWG-activated rings |

Part 2: The Modern Era – Transition Metal Catalysis

The inability to efficiently synthesize functionalized 3-fluoropyridines or electron-rich fluoropyridines led to the development of metal-catalyzed cross-coupling.

Palladium-Catalyzed Fluorination (Buchwald, 2009)

The breakthrough came when the Buchwald group overcame the high energy barrier for reductive elimination of the

-

The Challenge: The

bond is strong, and the resulting -

The Solution: Bulky biaryl monophosphine ligands (BrettPhos and AdBrettPhos ). These ligands occupy space around the metal center, forcing the fluoride and aryl group together to promote elimination while preventing dimer formation.

Silver-Mediated Late-Stage Fluorination (Ritter)

For complex drug molecules where functional groups cannot survive

-

Mechanism: Often involves

or

Part 3: Visualization of Pathways

Diagram 1: The Evolution of Fluoropyridine Synthesis

This flowchart illustrates the decision logic between classical and modern methods based on regiochemistry and substrate complexity.

Caption: Decision tree for selecting fluorination methodology based on pyridine substitution patterns.

Diagram 2: Mechanism of Pd-Catalyzed Fluorination (Buchwald-Type)

This cycle highlights the critical reductive elimination step enabled by bulky ligands.

Caption: The catalytic cycle for converting aryl triflates to aryl fluorides using bulky phosphine ligands.

Part 4: Detailed Experimental Protocols

Protocol A: Classical Halex Reaction (2-Fluoropyridine Synthesis)

Use this for simple, electron-deficient pyridines (e.g., 2-chloropyridine).

Safety Note: This reaction requires high temperatures. Ensure the pressure vessel is rated for the vapor pressure of the solvent at 180°C.

-

Drying (Crucial): Spray-dried Potassium Fluoride (KF) is hygroscopic. Dry KF (

equiv) in a vacuum oven at 150°C for 24 hours prior to use. Water poisons the fluoride. -

Setup: In a glovebox or under active

flow, charge a heavy-walled pressure tube with:-

2-Chloropyridine (

equiv)[1] -

Dry KF (

equiv) -

18-Crown-6 (

equiv) - Catalyst to solvate -

Anhydrous Sulfolane (

M concentration)

-

-

Reaction: Seal the tube. Heat to 180°C for 12–24 hours behind a blast shield.

-

Workup: Cool to room temperature. Dilute with diethyl ether (sulfolane is immiscible with ether). Wash the organic layer

with water to remove sulfolane and salts. -

Purification: Distillation is preferred over column chromatography for volatile fluoropyridines.

Protocol B: Pd-Catalyzed Fluorination (3-Fluoropyridine Synthesis)

Use this for functionalized substrates where thermal decomposition is not an option.

Reagents:

-

Precatalyst:

[2] -

Ligand:

(or -

Fluoride Source: CsF (Must be anhydrous)

Step-by-Step:

-

Catalyst Pre-formation: In a glovebox, mix

( -

Reaction Assembly: Add the aryl triflate (

equiv) and CsF ( -

Execution: Seal the vial. Heat to 80–110°C for 8–12 hours.

-

Note: The bulky ligand creates a "pocket" that forces the

and

-

-

Analysis: Monitor by

-NMR. The product will show a distinct shift (typically -70 to -120 ppm depending on substitution). -

Purification: Filter through a pad of celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

References

-

Balz, G.; Schiemann, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft.

-

Finger, G. C.; Reed, F. H. (1944). "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,5-Trichlorobenzotrifluoride." Journal of the American Chemical Society. (Foundational work on Halex/Finger reaction).

-

Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; Garcia-Fortanet, J.; Kinzel, T.; Buchwald, S. L. (2009).[2][3][4] "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science. [3]

-

Furuya, T.; Kamlet, A. S.; Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature.

-

Lee, E.; Kamlet, A. S.; Powers, D. C.; Neumann, C. N.; Boursalian, G. B.; Furuya, T.; Choi, D. C.; Hooker, J. M.; Ritter, T. (2011). "A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging." Science.

-

Prier, C. K.; Rankic, D. A.; MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.

Sources

Methodological & Application

laboratory synthesis of 2-Cyano-6-fluoropyridine

Executive Summary & Strategic Rationale

2-Cyano-6-fluoropyridine (6-fluoro-2-pyridinecarbonitrile) is a critical pharmacophore in medicinal chemistry. The simultaneous presence of a nitrile group (a versatile precursor for amines, amides, and heterocycles) and a fluorine atom (a metabolic blocker that modulates pKa and lipophilicity) makes this scaffold highly valuable but synthetically non-trivial.

This guide addresses the two primary challenges in its synthesis:

-

Regioselectivity: Ensuring mono-cyanation without displacing the second halogen.

-

Chemospecificity: Preserving the C–F bond while functionalizing the C–X bond (where X is a leaving group).

We present two validated protocols. Protocol A (

Retrosynthetic Analysis & Pathway Logic